1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
The compound 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid features a bicyclo[2.1.1]hexane core with an oxygen atom in the 2-position (2-oxabicyclo system). At position 4, a carboxylic acid group provides acidity and hydrogen-bonding capacity. Position 1 is substituted with an ethyl group bearing a tert-butoxycarbonyl (Boc)-protected amine. The Boc group enhances stability during synthetic processes, particularly in peptide coupling or amidations, as it shields the amine from undesired reactions until acidic deprotection .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-8(14-10(17)19-11(2,3)4)13-5-12(6-13,7-18-13)9(15)16/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWIFKMZBFIVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(CO2)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375259-50-8 | |
| Record name | 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid typically involves multiple steps of organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactions, automated synthesis, and purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.31 g/mol
- CAS Number : 2375259-50-8
- Chemical Structure : The compound features a bicyclic structure that is crucial for its biological activity and chemical reactivity.
Medicinal Chemistry
The compound is being investigated for its potential as a bioisostere of traditional aromatic compounds, particularly in drug design.
Case Study: Analgesic Activity
A comparative study was conducted to evaluate the analgesic properties of this compound against Benzocaine, an established local anesthetic. The study involved:
- Methodology : In vivo testing using a tail flick test on CD-1 female mice.
- Findings : The compound demonstrated analgesic activity but was less potent than Benzocaine, showing a notable increase in analgesia coverage over time compared to the vehicle control .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules.
Synthesis Pathways
Recent research has highlighted efficient synthetic routes involving this compound:
- Reactions : It can undergo transformations such as N-Boc deprotection followed by esterification to yield amines and carboxylic acids.
- Yield : Various functional groups have been successfully incorporated into the bicyclic framework, achieving yields between 41% to 69% for desired products .
Materials Science
The unique structural attributes of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid make it suitable for applications in materials science.
Potential Applications
- Polymer Chemistry : Its derivatives could be integrated into polymer matrices to enhance mechanical properties.
- Nanotechnology : The compound's ability to form stable complexes may facilitate its use in nanomaterials for drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Key Differences: Replaces the Boc-aminoethyl group with a methoxycarbonyl ester at position 1.
- The absence of a protected amine limits its utility in stepwise syntheses requiring selective amine reactivity .
1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid
- Key Differences : Positions the Boc-protected amine at position 1 and the carboxylic acid at position 2.
- Implications : Altered substituent placement may affect dipole moments and intermolecular interactions. For example, the proximity of the carboxylic acid to the bicyclo core could influence crystal packing or salt formation in solid-state formulations .
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid
- Key Differences : Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
- Implications: Cbz requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive intermediates. The aromatic benzyl group may enhance π-π stacking in hydrophobic environments .
Bicyclo System Variations
2-[(tert-Butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Key Differences : Replaces the oxygen bridge (2-oxa) with a nitrogen (2-aza).
- Upon deprotection, the free amine could serve as a nucleophile or coordination site in metal-catalyzed reactions .
4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
- Key Differences : Larger bicyclo[2.2.2]octane system.
Functional Group Modifications
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Key Differences : Carboxylic acid is esterified (ethyl ester), and the amine is unprotected (as a hydrochloride salt).
- Implications : The ester acts as a prodrug moiety, hydrolyzable in vivo to the active acid. The free amine enhances water solubility but necessitates careful handling to avoid premature reactivity .
3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Key Differences: Substitutes the Boc-aminoethyl group with a phenyl ring.
- Implications : The aromatic group increases steric bulk and introduces π-π interactions, which could improve binding to aromatic residues in proteins but reduce solubility .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Research Implications
The structural nuances of these compounds influence their applications:
- Boc-protected derivatives (e.g., target compound) are pivotal in solid-phase peptide synthesis, where acid-labile protection is advantageous .
- Aza-bicyclo systems (e.g., ) may mimic proline-like structures, enabling use in peptidomimetics .
- Esterified analogues (e.g., ) serve as prodrugs or intermediates for late-stage functionalization .
Biological Activity
The compound 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid , with the CAS number 2375259-50-8, represents a significant class of bicyclic compounds with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential implications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is , and its molecular weight is approximately 271.31 g/mol. The structure features a bicyclic framework that includes an oxabicyclo[2.1.1]hexane moiety, which is known for its unique steric and electronic properties that can influence biological interactions.
Structural Formula
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2375259-50-8 |
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| SMILES | CC(C12OCC(C1)(C2)C(=O)O)NC(=O)OC(C)(C)C |
The biological activity of this compound has been investigated in various contexts, particularly concerning its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures but different biological properties, which can enhance pharmacological profiles.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that derivatives of bicyclic compounds exhibit antiviral properties, particularly against viruses like Zika and others within the flavivirus family. The mechanism often involves interference with viral replication processes.
- Inhibition Studies : Studies on related compounds have shown promising results in inhibiting key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar inhibitory effects.
- Synthesis and Validation : A study published in Angewandte Chemie highlights the synthesis of various 2-oxabicyclo[2.1.1]hexanes and their validation as bioactive compounds in medicinal chemistry applications .
Pharmacological Applications
The compound's structure allows it to be explored for several pharmacological applications:
- Drug Development : Its unique bicyclic structure can be tailored to enhance selectivity towards specific biological targets.
- Agrochemicals : The compound has been incorporated into agrochemical formulations, demonstrating versatility beyond medicinal chemistry .
Table of Biological Activity Findings
Q & A
Synthesis and Characterization
Basic : What are the optimal synthetic routes and characterization techniques for this compound? The synthesis typically involves multi-step protection-deprotection strategies, leveraging tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates. Key steps include cyclization to form the bicyclo[2.1.1]hexane scaffold and carboxylation at the 4-position. Characterization should combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., H and C NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can confirm functional groups like the carbonyl and carboxylic acid moieties .
Advanced : How can researchers troubleshoot impurities arising from incomplete Boc deprotection during synthesis? Incomplete Boc removal often results in residual tert-butyl groups, detectable via H NMR (δ ~1.4 ppm for tert-butyl protons). Optimize deprotection using trifluoroacetic acid (TFA) in dichloromethane under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). Comparative analysis with reference compounds (e.g., bicyclo[2.2.1]heptane derivatives) can help identify byproducts .
Stability and Storage
Basic : What are the recommended storage conditions to ensure compound stability? Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture and heat, as the Boc group is prone to hydrolysis under acidic or basic conditions. Use desiccants in storage environments to prevent degradation .
Advanced : What mechanistic insights explain the compound’s degradation under ambient light? Photodegradation may involve radical formation at the bicyclo scaffold’s strained bonds or oxidation of the carboxylic acid group. Conduct accelerated stability studies using UV-Vis spectroscopy and LC-MS to identify degradation products. Compare with structurally similar compounds (e.g., 4-hydroxymethylbicyclo[2.2.2]octane derivatives) to infer degradation pathways .
Safety and Handling Protocols
Basic : What safety precautions are essential during experimental handling? Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced : How should researchers mitigate risks during scale-up synthesis? Conduct a hazard analysis (e.g., reaction calorimetry) to assess exothermic risks. Implement engineering controls like jacketed reactors for temperature regulation. Reference safety data from analogous bicyclo compounds (e.g., 2-azabicyclo[2.2.2]octane derivatives) to design emergency protocols for spills or thermal runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
